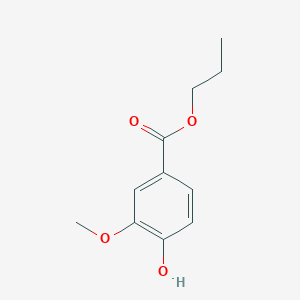

Propyl 4-hydroxy-3-methoxybenzoate

描述

Propyl 4-hydroxy-3-methoxybenzoate (CAS: 6273-95-6), also known as vanillic acid propyl ester, is a benzoic acid derivative with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . Its structure features a propyl ester group at the carboxyl position, a hydroxyl group at the 4-position, and a methoxy group at the 3-position of the aromatic ring. This compound is widely utilized in cosmetics and pharmaceuticals for its antimicrobial and preservative properties, akin to parabens (e.g., propylparaben) but with modified substituents that alter its solubility and bioactivity .

准备方法

Synthetic Routes and Reaction Conditions: Propyl 4-hydroxy-3-methoxybenzoate can be synthesized through the esterification of vanillic acid with propanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of lipase-catalyzed transesterification. This method is advantageous due to its mild reaction conditions and high selectivity. The process involves the transesterification of methyl vanillate with propanol in the presence of an immobilized lipase enzyme, such as Candida antarctica lipase B (Novozym 435). The reaction is typically carried out in a solvent-free system under vacuum to drive the reaction to completion .

化学反应分析

Types of Reactions: Propyl 4-hydroxy-3-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Propyl 4-hydroxy-3-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Applications in Scientific Research

1. Chemistry:

- Precursor in Organic Synthesis: Propyl 4-hydroxy-3-methoxybenzoate serves as a precursor for synthesizing more complex organic molecules .

- Chemical Reactions: The compound undergoes various reactions including oxidation, reduction, and substitution, which can be utilized in synthetic organic chemistry .

2. Biology:

- Model Compound for Enzyme Studies: It is used as a model compound to study enzyme-catalyzed reactions, particularly those involving esterases and lipases .

- Biological Activity: Research indicates potential antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications .

3. Medicine:

- Antioxidant Properties: Studies have explored its potential as an antioxidant agent that could protect cells from oxidative stress .

- Antimicrobial Research: Its efficacy against various pathogens has been investigated, suggesting possible applications in developing antimicrobial agents .

Industrial Applications

1. Cosmetics and Personal Care Products:

- This compound is utilized in formulating cosmetics due to its pleasant aroma and preservative properties. Its inclusion helps enhance product stability and shelf life .

2. Flavoring Agent:

- The compound's vanilla-like aroma makes it suitable for use as a flavoring agent in food products, contributing to sensory qualities .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against common skin pathogens. Results indicated significant inhibition of bacterial growth at varying concentrations, supporting its potential use in topical formulations .

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with specific esterases demonstrated that it acts as an effective substrate, facilitating further understanding of enzyme kinetics and mechanisms .

Data Tables

| Application Area | Specific Use | Supporting Evidence |

|---|---|---|

| Chemistry | Precursor for organic synthesis | |

| Biology | Model compound for enzyme studies | |

| Medicine | Potential antioxidant and antimicrobial agent | |

| Cosmetics | Preservative and fragrance component | |

| Food Industry | Flavoring agent |

作用机制

The mechanism of action of propyl 4-hydroxy-3-methoxybenzoate involves its interaction with various molecular targets. The hydroxyl and methoxy groups on the benzene ring allow it to participate in hydrogen bonding and van der Waals interactions. These interactions can affect the compound’s binding to enzymes and receptors, influencing its biological activity. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms to neutralize free radicals .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The structural and functional diversity of benzoate esters arises from substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Comparative Overview of Benzoate Derivatives

Key Observations :

- Substituent Effects: Hydrophobicity: this compound exhibits moderate hydrophobicity due to the propyl chain and methoxy group, enhancing its compatibility with lipid-rich formulations compared to shorter-chain analogs like methyl derivatives . Bioactivity: The methylisoxazolyl and amino groups in I-6273 confer antifungal properties absent in the target compound, demonstrating how heterocyclic substituents expand biological functionality . Persistence: Pyridalyl’s high molecular weight (491.12 g/mol) and halogenated structure contribute to environmental persistence, a trait leveraged in pesticides but regulated under the Stockholm Convention .

- Crystallinity and Interactions : Methyl 4-(3-chloropropoxy)-3-methoxy-benzoate forms stable crystals via C—H⋯O hydrogen bonds, a property critical for material science applications . This compound, with its hydroxyl group, may exhibit similar intermolecular interactions but lacks the chloroalkoxy moiety that enhances rigidity.

生物活性

Propyl 4-hydroxy-3-methoxybenzoate, commonly known as propyl paraben, is an ester derived from para-hydroxybenzoic acid. It is widely used as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties. This article delves into its biological activity, exploring its pharmacological effects, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H12O3

- Molecular Weight : 180.20 g/mol

- IUPAC Name : this compound

The compound features a methoxy group and a hydroxyl group that contribute to its biological activity.

Antimicrobial Activity

Research indicates that propyl paraben exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it effective in preventing spoilage in cosmetic formulations.

Table 1: Antimicrobial Efficacy of Propyl Paraben

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.1% |

| Escherichia coli | 0.2% |

| Candida albicans | 0.05% |

These findings suggest that propyl paraben's efficacy varies across different microorganisms, with fungi generally being more susceptible than bacteria .

Anti-inflammatory Effects

In addition to its antimicrobial properties, propyl paraben has been studied for its anti-inflammatory effects. It has been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Case Study: Inhibition of Cytokine Production

A study investigated the effect of propyl paraben on the production of interleukin-6 (IL-6) in human skin fibroblasts. Results indicated a significant reduction in IL-6 levels upon treatment with propyl paraben, suggesting its potential role in managing inflammatory skin conditions .

The biological activity of propyl paraben is largely attributed to its interaction with cellular proteins and receptors:

- Protein Binding : Propyl paraben binds to serum albumin, which may influence its distribution and bioavailability in the body. Studies have shown that this binding can affect the pharmacokinetics of other co-administered drugs .

- Cellular Uptake : The compound is absorbed through the skin and can exert local effects on skin cells, influencing cellular signaling pathways related to inflammation and apoptosis .

Safety and Toxicology

Despite its widespread use, concerns regarding the safety of propyl paraben have emerged, particularly regarding endocrine disruption. Regulatory assessments have indicated that while propyl paraben is rapidly absorbed and metabolized, high concentrations may pose risks . Long-term studies are necessary to fully understand its safety profile.

常见问题

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of Propyl 4-hydroxy-3-methoxybenzoate in pharmaceutical research?

High-performance liquid chromatography (HPLC) is the primary method for purity assessment, aligned with pharmacopoeial standards. The compound must meet a purity range of 98.0–102.0%, as specified in harmonized monographs. Key parameters include column selection (e.g., reverse-phase C18), mobile phase composition (e.g., methanol:water gradients), and UV detection at 254 nm. System suitability tests, such as tailing factor and theoretical plate count, ensure method robustness .

Q. How can researchers optimize the synthesis of this compound?

The esterification of 4-hydroxy-3-methoxybenzoic acid with propanol under acid catalysis (e.g., sulfuric acid) is a standard approach. Key variables include molar ratios (1:3 acid:alcohol), reflux temperature (110–120°C), and reaction time (4–6 hours). Post-synthesis purification involves recrystallization from ethanol or methanol. Yield optimization may require vacuum distillation to remove excess alcohol and acid .

Q. What are the best practices for handling and storing this compound in laboratories?

Store in airtight containers at room temperature, protected from light and moisture. Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid contact with strong oxidizers, acids, or bases due to instability at extreme pH. For spills, use 60–70% ethanol to solubilize residues before disposal .

Advanced Research Questions

Q. How do pH variations affect the stability of this compound in aqueous formulations?

The compound exhibits maximum stability at pH 4–5. Outside this range, hydrolysis or ester degradation occurs. Accelerated stability studies (40°C/75% RH) coupled with HPLC monitoring can quantify degradation products like 4-hydroxy-3-methoxybenzoic acid. Buffered systems (e.g., citrate-phosphate) are recommended for formulation compatibility testing .

Q. What advanced techniques characterize the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) reveals orthorhombic crystal systems with space group Pna2₁. Unit cell parameters (e.g., a = 12.3 Å, b = 7.8 Å, c = 15.2 Å) and hydrogen-bonding networks are critical for understanding packing efficiency. Solvent evaporation (methanol) or Bridgman techniques yield high-quality crystals for analysis .

Q. How can researchers resolve contradictions in reported solubility data across solvent systems?

Employ a standardized shake-flask method: equilibrate excess compound in solvents (e.g., water, ethanol, DMSO) at 25°C for 24 hours, followed by filtration and gravimetric analysis. Solubility parameters (Hansen solubility coefficients) and molecular dynamics simulations can rationalize discrepancies caused by solvent polarity or hydrogen-bonding capacity .

Q. What methodologies study the optical and electronic properties of this compound crystals?

UV-Vis spectroscopy (200–1200 nm) determines optical band gaps (~4.1 eV) via Tauc plot analysis. Urbach energy calculations (from absorption edges) quantify crystal disorder. Electrical conductivity measurements (impedance spectroscopy) correlate with charge transport mechanisms in non-linear optical applications .

Q. How to design a stability-indicating assay for accelerated degradation studies?

Subject the compound to stress conditions: thermal (70°C), photolytic (ICH Q1B guidelines), and hydrolytic (0.1M HCl/NaOH). Use HPLC-DAD to track degradation pathways and validate method specificity via peak purity index. Forced degradation studies must achieve 10–20% degradation to confirm assay robustness .

属性

IUPAC Name |

propyl 4-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-6-15-11(13)8-4-5-9(12)10(7-8)14-2/h4-5,7,12H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLCHMMFTLXGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284108 | |

| Record name | propyl 4-hydroxy-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6273-95-6 | |

| Record name | Propyl 4-hydroxy-3-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6273-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl 4-hydroxy-3-methoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006273956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6273-95-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propyl 4-hydroxy-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。